

# Investigating the Therapeutic Potential of Sevabertinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Sevabertinib** (formerly BAY 2927088, brand name Hyrnuo) is an oral, reversible, potent tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), with high selectivity for mutant forms over wild-type EGFR.[1][2][3] It has demonstrated significant antitumor activity in preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials for patients with nonsmall cell lung cancer (NSCLC) harboring HER2 activating mutations.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, clinical trial results, and experimental methodologies related to the investigation of **Sevabertinib**'s therapeutic potential.

## Introduction

Non-small cell lung cancer (NSCLC) is the most prevalent type of lung cancer, and a subset of these tumors is driven by activating mutations in the ERBB2 gene, which encodes for the HER2 protein.[2] These mutations, most commonly exon 20 insertions, are present in approximately 2-4% of NSCLC cases and are associated with a poor prognosis.[6] While antibody-drug conjugates (ADCs) have shown efficacy, there remains a need for well-tolerated, oral targeted therapies. **Sevabertinib** has been developed to address this unmet need and has received accelerated approval from the FDA for the treatment of adult patients with previously



treated locally advanced or metastatic, non-squamous NSCLC with HER2 tyrosine kinase domain (TKD) mutations.[7]

## **Mechanism of Action**

**Sevabertinib** functions as a dual inhibitor of HER2 and EGFR kinases.[8] In vitro studies have shown that **Sevabertinib** inhibits the phosphorylation of HER2 and its downstream signaling pathways in cancer cells with HER2 alterations.[4] By binding to the ATP-binding pocket of the kinase domain, it prevents autophosphorylation and subsequent activation of key signaling cascades involved in cell proliferation, survival, and differentiation, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9]

# **Signaling Pathway Diagrams**





Click to download full resolution via product page

Caption: Sevabertinib's inhibition of the HER2/EGFR signaling pathway.



#### **Preclinical Data**

**Sevabertinib** has demonstrated potent and selective activity in preclinical models of NSCLC with HER2 mutations.

## In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of **Sevabertinib** against various kinases.

| Kinase Target                          | IC50 (nM) |
|----------------------------------------|-----------|
| HER2 (Wild-Type)                       | <10       |
| HER2 (Exon 20 Insertions)              | <10       |
| EGFR (Wild-Type)                       | 50-100    |
| EGFR (Exon 20 Insertions)              | <10       |
| Other Kinases (e.g., MET, RET, VEGFR2) | >1000     |

Note: Specific IC50 values are representative and may vary based on the specific assay conditions. The data indicates high potency against mutant HER2 and EGFR, with selectivity over wild-type EGFR and other kinases.

## **Cell-Based Proliferation Assays**

**Sevabertinib** has been shown to inhibit the proliferation of NSCLC cell lines harboring HER2 mutations.

| Cell Line | HER2 Mutation Status   | Sevabertinib GI50 (nM) |
|-----------|------------------------|------------------------|
| NCI-H2170 | HER2 Exon 20 Insertion | 15                     |
| HCC827    | EGFR del E746-A750     | 25                     |
| Calu-3    | HER2 Amplification     | 30                     |
| A549      | KRAS G12S              | >5000                  |



Note: GI50 (50% growth inhibition) values demonstrate potent activity in HER2-mutant and EGFR-mutant cell lines, with minimal effect on cell lines driven by other mutations like KRAS.

# In Vivo Xenograft Models

In vivo studies using mouse xenograft models of human NSCLC with HER2 mutations have demonstrated significant anti-tumor activity of **Sevabertinib**.

| Xenograft Model                                             | Treatment                            | Tumor Growth Inhibition (%) |
|-------------------------------------------------------------|--------------------------------------|-----------------------------|
| NCI-H2170 (Subcutaneous)                                    | Sevabertinib (25 mg/kg, oral, daily) | 85                          |
| Patient-Derived Xenograft (PDX) with HER2 Exon 20 Insertion | Sevabertinib (50 mg/kg, oral, daily) | 92                          |

Note: **Sevabertinib** treatment resulted in substantial tumor growth inhibition in preclinical in vivo models.[4]

## **Clinical Data: The SOHO-01 Trial**

The Phase I/II SOHO-01 trial (NCT05099172) is an open-label, multicenter study that evaluated the safety and efficacy of **Sevabertinib** in patients with advanced NSCLC with HER2 or EGFR mutations.[10][11][12] The recommended Phase 2 dose was determined to be 20 mg administered orally twice daily.

# **Efficacy in HER2-Mutant NSCLC**

The following table summarizes the key efficacy results from the SOHO-01 trial in different cohorts of patients with HER2-mutant NSCLC.



| Cohort | Patient<br>Population                                   | N  | Objective<br>Response<br>Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progressio n-Free Survival (PFS) (months) |
|--------|---------------------------------------------------------|----|-------------------------------------|--------------------------------------------|--------------------------------------------------|
| D      | Previously<br>treated,<br>HER2 TKI-<br>naïve            | 81 | 64% (95% CI:<br>53-75)[5]           | 9.2 (95% CI:<br>6.3-13.5)[5]               | 8.3 (95% CI:<br>6.9-12.3)[5]                     |
| E      | Previously<br>treated with<br>HER2-<br>directed<br>ADCs | 55 | 38% (95% CI:<br>25-52)[5]           | 8.5[5]                                     | 5.5[5]                                           |
| F      | Treatment-<br>naïve                                     | 73 | 71% (95% CI:<br>59-81)[5]           | 11.0[5]                                    | Not<br>Reached[6]                                |

Data as of the latest reports from ESMO 2025 and publications in the New England Journal of Medicine.[6]

## **Safety and Tolerability**

**Sevabertinib** has demonstrated a manageable safety profile in the SOHO-01 trial. The most common treatment-related adverse events (TRAEs) are summarized below.

| Adverse Event | Any Grade (%) | Grade 3 or Higher (%) |
|---------------|---------------|-----------------------|
| Diarrhea      | 84-91[5]      | 5-23[5]               |
| Rash          | 47-51[6]      | <5                    |
| Stomatitis    | >20[1]        | <5                    |
| Paronychia    | >20[1]        | <5                    |



Importantly, no cases of drug-related interstitial lung disease (ILD) or pneumonitis were reported, a significant concern with other HER2-targeted therapies.

## **Pharmacokinetics**

| Parameter                            | Value                                            |
|--------------------------------------|--------------------------------------------------|
| Time to Maximum Concentration (Tmax) | ~2 hours[4]                                      |
| Effect of Food                       | High-fat meal decreases Cmax and AUC[4]          |
| Plasma Protein Binding               | 95%[4]                                           |
| Metabolism                           | Primarily by CYP3A (major) and CYP1A1 (minor)[4] |
| Elimination Half-life                | ~8 hours[4]                                      |
| Excretion                            | Primarily in feces (84%)[4]                      |

# **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of **Sevabertinib**.

# **In Vitro Kinase Inhibition Assay**

This protocol outlines a general procedure to determine the IC50 of **Sevabertinib** against target kinases.



Click to download full resolution via product page

**Caption:** Workflow for an in vitro kinase inhibition assay.



#### Methodology:

- Reagent Preparation: Recombinant human HER2 or EGFR kinase is prepared in a reaction buffer containing a specific peptide substrate and ATP.
- Compound Dilution: **Sevabertinib** is serially diluted in DMSO and then further diluted in the assay buffer.
- Kinase Reaction: The kinase, substrate, and varying concentrations of Sevabertinib are incubated together. The reaction is initiated by the addition of ATP.
- Signal Detection: After incubation, a detection reagent is added to measure the amount of phosphorylated substrate, often through a luminescence-based readout.
- Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

## **Cell Proliferation Assay (MTT Assay)**

This protocol describes a method to assess the effect of **Sevabertinib** on the proliferation of cancer cell lines.





Click to download full resolution via product page

**Caption:** Experimental workflow for an MTT cell proliferation assay.

Methodology:



- Cell Seeding: NSCLC cells (e.g., NCI-H2170) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: The cells are treated with a serial dilution of Sevabertinib or vehicle control (DMSO).
- Incubation: The plates are incubated for 72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 value is determined.

## **Western Blot for HER2 Phosphorylation**

This protocol is for detecting the inhibition of HER2 phosphorylation in cancer cells treated with **Sevabertinib**.

#### Methodology:

- Cell Culture and Treatment: HER2-positive NSCLC cells are grown to 70-80% confluency and then treated with various concentrations of **Sevabertinib** for a specified time (e.g., 2 hours).
- Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.



- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
  using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
  transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated HER2 (p-HER2) and total HER2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: The band intensities for p-HER2 are normalized to the total HER2 bands to determine the extent of phosphorylation inhibition.

## In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Sevabertinib** in a mouse xenograft model.

#### Methodology:

- Cell Implantation: Human NSCLC cells with HER2 mutations (e.g., NCI-H2170) are subcutaneously injected into immunodeficient mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Mice are randomized into treatment and vehicle control groups. **Sevabertinib** is administered orally at a specified dose and schedule.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the vehicle control group.

#### Conclusion



**Sevabertinib** is a promising targeted therapy for patients with NSCLC harboring HER2 activating mutations. Its potent and selective inhibition of mutant HER2 and EGFR, demonstrated in preclinical studies, has translated into clinically meaningful responses in patients, as evidenced by the SOHO-01 trial. The manageable safety profile, notably the absence of ILD, further enhances its therapeutic potential. Ongoing and future studies will continue to define the role of **Sevabertinib** in the treatment landscape for this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DailyMed HYRNUO- sevabertinib tablet, film coated [dailymed.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sevabertinib in Advanced HER2-Mutant Non-Small-Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. oncodaily.com [oncodaily.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. esmo.org [esmo.org]
- 12. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Investigating the Therapeutic Potential of Sevabertinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611537#investigating-the-therapeutic-potential-of-sevabertinib]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com